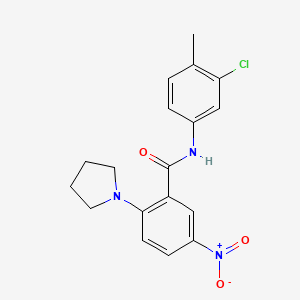![molecular formula C14H15N3O3 B4019212 7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B4019212.png)
7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
説明
Synthesis Analysis
The synthesis of triazaspiro dione derivatives often involves reactions that afford complex heterocyclic systems with high yields. An example within this context includes the reaction of methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 1,3-diphenylguanidine, leading to the formation of 6-aryl-9-aroyl-8-hydroxy-2-imino-1,3-diphenyl-1,3,6-triazaspiro[4.4]non-8-ene-4,7-diones, with the molecular and crystalline structures confirmed by X-ray analysis (Bubnov et al., 2011).
Molecular Structure Analysis
The detailed molecular structure of compounds in this class can be elucidated using X-ray crystallography. This technique provides precise information on the spatial arrangement of atoms within the molecule, allowing for a comprehensive understanding of its three-dimensional shape and potential reactivity sites. For instance, the crystalline and molecular structure of specific triazaspiro dione derivatives has been determined to shed light on their chemical nature and potential interaction mechanisms (Silaichev et al., 2013).
Chemical Reactions and Properties
Triazaspiro dione derivatives undergo various chemical reactions, demonstrating their reactivity and potential for further functionalization. The reactions can include nucleophilic additions, cyclization processes, and interactions with various reagents to form new compounds with diverse biological and chemical properties. An efficient synthesis route for these derivatives has been developed, highlighting their accessibility and potential for various applications (Krolenko et al., 2015).
科学的研究の応用
Synthesis and Structural Analysis
A significant application of this compound is found in the synthesis of imidazole spiro compounds. Research by Dubovtsev et al. (2016) explored the reaction of 5-alkoxycarbonyl-substituted 1H-pyrrole-2,3-diones with phenylurea, leading to the formation of triazaspiro compounds including 7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione. This process involves cyclization in the presence of sodium methoxide, which gives rise to various derivatives. The crystal structures of these derivatives were analyzed, contributing to the understanding of their molecular configurations (Aleksei Yu. Dubovtsev et al., 2016).
Antimicrobial Applications
The antimicrobial properties of triazaspiro[4.4]non-1-ene-6,8-dione derivatives, including the 7-(4-ethoxyphenyl) variant, have been a focus of research. Krolenko et al. (2017) synthesized a series of these compounds and assessed their antibacterial activity. They found that these derivatives exhibited promising biological activity against gram-positive bacteria strains like Staphylococcus aureus and Bacillus subtilis. This suggests potential applications in developing new antimicrobial agents (K. Krolenko et al., 2017).
Chemical Reactivity and Halogenation Reactions
Molchanov et al. (2005) investigated the halogenation reactions of similar compounds, which could provide insight into the reactivity of 7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione. They studied how different halogens interact with these compounds, leading to the formation of various products based on the substituents present. This research can be crucial for understanding the chemicalproperties and reactivity of such compounds in different environments (A. Molchanov et al., 2005).
Synthesis of Spiro Dilactones
Research into the efficient synthesis of triazole-containing spiro dilactones by Ghochikyan et al. (2016) provides another application area. They developed a method for preparing 3-bromomethyl-2,8-dioxaspiro[4.4]nonane-1,6-diones from related compounds. This process involved converting bromomethyl groups into azidomethyl ones and then engaging in a click reaction with alkynes. This methodology could be applicable in synthesizing derivatives of 7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione, expanding its utility in organic synthesis and potentially in pharmaceutical applications (T. Ghochikyan et al., 2016).
特性
IUPAC Name |
7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-2-20-11-5-3-10(4-6-11)17-12(18)9-14(13(17)19)7-8-15-16-14/h3-6H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILVJSWRWHFUBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC3(C2=O)CCN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B4019130.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{[(2-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4019138.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4019146.png)
![N-(4-ethoxyphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4019164.png)

![N-{2-[(2-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B4019186.png)
![1,3,3-trimethyl-6-(2-thienylcarbonyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4019204.png)

![N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4019227.png)
![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4019231.png)
![3-(benzylthio)-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one](/img/structure/B4019232.png)
![N~2~-(4-ethoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4019236.png)
![N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B4019244.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide](/img/structure/B4019248.png)